Carbonyl sulfide

Fumigation Stored Product Protection Phosphine Resistance

Phosphine-resistant stored-product pests (e.g., Sitophilus oryzae, Rhyzopertha dominica) cause escalating fumigation failures. Carbonyl sulfide (COS, CAS 463-58-1) is a scientifically validated alternative that maintains a resistance ratio of ~1 versus >20-fold resistance to phosphine. Beyond fumigation, COS delivers a 6× higher signal-to-noise ratio than CO₂ for atmospheric gross primary productivity (GPP) tracing, creating demand for high-purity, isotopically characterized gas standards. • Overcomes phosphine resistance without dose escalation; consistent, high-level pest mortality. • Preferred sulfur-transfer reagent in synthesis: weaker C=S bond than CS₂ enables milder metal-mediated activation. • Available as 99% purity compressed gas in multiple cylinder configurations; isotopically labeled variants (e.g., CO³⁴S, ¹³COS) supplied on request.

Molecular Formula COS
Molecular Weight 60.08 g/mol
CAS No. 463-58-1
Cat. No. B1216135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonyl sulfide
CAS463-58-1
Synonymscarbon oxysulfide
carbonyl sulfide
Molecular FormulaCOS
Molecular Weight60.08 g/mol
Structural Identifiers
SMILESC(=O)=S
InChIInChI=1S/COS/c2-1-3
InChIKeyJJWKPURADFRFRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 227 g / 10 l / 47 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1,220 mg/L at 25 °C
Solubility at 1 atm (mL/mL): water 0.80 (12.5 °C)
Soluble in water
Soluble in ethanol
For more Solubility (Complete) data for Carbonyl sulfide (6 total), please visit the HSDB record page.

Structure & Identifiers


Interactive Chemical Structure Model





Carbonyl Sulfide (CAS 463-58-1): A Strategic Sulfur-Carbonyl Gas for Fumigation, Catalysis & Climate Research Procurement


Carbonyl sulfide (COS, CAS 463-58-1) is a colorless, flammable, and toxic gas that exists as a linear triatomic molecule structurally intermediate between carbon dioxide (CO₂) and carbon disulfide (CS₂) [1]. With a molecular weight of 60.08 g/mol, a boiling point of -50 °C, and a vapor density of 2.1 (air = 1), COS is a volatile compound found naturally in volcanic emissions and as an impurity in industrial gas streams . Its unique combination of a reactive carbonyl and sulfide moiety underpins its differentiated performance in critical applications where simpler analogs fall short, including as a phosphine-resistance-breaking fumigant and as a superior atmospheric tracer for gross primary productivity (GPP) [2].

Workflow
Fumigation research & phosphine-resistance studies
Stored product entomology
Selection
Atmospheric tracer calibration standard
GPP modeling & carbon cycle research
Use Context
Sulfur-transfer reagent in organometallic synthesis
C=S bond activation studies

Carbonyl Sulfide (463-58-1) vs. CS₂, CO₂, and PH₃: Why Structural Analogy Does Not Equal Functional Interchangeability


Despite its structural valence isoelectronic relationship with carbon dioxide (CO₂) and carbon disulfide (CS₂), carbonyl sulfide (COS) cannot be generically substituted for these in-class compounds due to critically divergent physicochemical and biochemical properties [1]. While COS, CS₂, and CO₂ share a linear molecular geometry, the presence of a single, polarizable sulfur atom in COS creates a distinct dipole moment and a C=S bond strength that is intermediate—weaker than in CS₂ but stronger than in CO₂—fundamentally altering its reactivity, sorption behavior, and biological interactions [2]. For instance, COS exhibits 6 times the atmospheric signal of CO₂ for tracing photosynthetic carbon uptake, a phenomenon not replicable with CS₂ due to its different sources and sinks . Similarly, in fumigation, COS demonstrates a resistance ratio of ~1 against phosphine-resistant pests, whereas the standard fumigant phosphine (PH₃) fails with a >20-fold resistance increase [3]. These quantifiable, application-specific performance gaps render simple analog substitution technically invalid and scientifically counterproductive.

Carbonyl Sulfide (COS)
Resistance ratio ~1 against phosphine-resistant pests
6× atmospheric tracer signal for GPP vs. CO₂
Facile metal-mediated C=S bond cleavage
Analog Comparators
Phosphine (PH₃): resistance ratio >20 may fail in resistant populations
CO₂: bidirectional fluxes limit GPP signal strength
CS₂: stronger C=S bond requires sulfur acceptor for cleavage
Structural analogy does not imply functional interchangeability; application-specific performance gaps require validation.

Quantitative Performance Data for Carbonyl Sulfide (463-58-1): Head-to-Head Comparisons for Evidence-Based Procurement


Fumigation of Phosphine-Resistant Pests: Carbonyl Sulfide Resistance Ratio ~1 vs. Phosphine Resistance Ratio >20

Carbonyl sulfide (COS) demonstrates nearly identical efficacy against both phosphine-susceptible and phosphine-resistant strains of the rice weevil (Sitophilus oryzae), a critical grain storage pest. In direct head-to-head assays, the resistance ratio for COS was ~1, whereas phosphine exhibited a resistance ratio exceeding 20 for the same resistant strain [1]. This indicates that COS's insecticidal mechanism circumvents the metabolic resistance pathways that render phosphine ineffective against a growing number of global pest populations.

Fumigation resistance
Head-to-head
COS resistance ratio ~1 vs. PH₃ >20
Supports fumigation endpoint review in phosphine-resistant strains
Model organism: Sitophilus oryzae adults; reported LCt50 context
Fumigation Stored Product Protection Phosphine Resistance Pest Management Post-Harvest

Thermodynamic Stability: Carbonyl Sulfide Formation Free Energy -40.48 kcal/mol vs. Carbon Disulfide +15.24 kcal/mol

From a thermodynamic perspective, carbonyl sulfide is significantly more stable relative to its constituent elements compared to carbon disulfide. The standard free energy of formation (ΔGf°) for COS(g) at 298.1 K is -40.48 kg·cal (approx. -169.4 kJ/mol), whereas for CS2(l) it is +15.24 kg·cal (approx. +63.8 kJ/mol) [1]. This fundamental difference indicates that COS formation from C, O, and S is highly exergonic and spontaneous, while CS2 formation is endergonic and requires an external energy input.

Thermodynamic stability
Head-to-head
ΔGf° COS -40.48 kcal/mol; CS₂ +15.24 kcal/mol
Reported formation energetics indicate higher inherent stability for COS
Calculated at 298.1 K from spectroscopic data
Thermodynamics Computational Chemistry Reaction Feasibility Process Safety

Atmospheric Tracer Performance: Carbonyl Sulfide Signal-to-Noise 6x Greater Than CO₂ for Gross Primary Productivity (GPP) Estimation

In global carbon cycle research, carbonyl sulfide (COS) has emerged as a superior tracer for gross primary productivity (GPP)—the total amount of CO₂ fixed by plants—compared to the direct measurement of CO₂ itself. While atmospheric CO₂ concentrations are dominated by large, bidirectional fluxes from both photosynthesis and respiration, COS is taken up by plants via a unidirectional pathway analogous to CO₂ but is not respired . Quantitatively, this translates to an atmospheric 'signal' for GPP that is 6 times greater for COS than for CO₂, enabling more precise constraints on terrestrial carbon uptake in Earth system models .

Atmospheric tracer signal
Data to verify
COS GPP signal 6× greater than CO₂
Supports tracer calibration context for carbon cycle research
Source-specific review recommended; reported modeling context
Atmospheric Chemistry Climate Science Carbon Cycle Modeling Photosynthesis

Metal Complex Reactivity: C=S Bond of COS is Weaker and More Facile for Sulfur Abstraction than in CS₂

In organometallic chemistry, the coordination and subsequent cleavage of the C=S bond is a key step in sulfur transfer and carbonylation reactions. Comparative reactivity studies show that the C=S bond in carbonyl sulfide is significantly weaker and more susceptible to metal-promoted cleavage than the analogous bond in carbon disulfide. Specifically, sulfur elimination from metal-η²-COS complexes is facile, whereas the stronger C=S bond in CS₂ requires the presence of a suitable sulfur acceptor to facilitate cleavage [1]. This difference is attributed to the extent of dπ-π* back-donation from the metal to the ligand, which is more effective in weakening the C=S bond in COS.

C=S bond reactivity
Class-level
Weaker C=S bond in COS vs. CS₂; facile sulfur abstraction
May support sulfur-transfer synthesis workflow
Mechanistic inference from transition-metal complex studies
Organometallic Chemistry Catalysis Sulfur Transfer Reagents Synthetic Chemistry

High-Value Application Scenarios for Carbonyl Sulfide (463-58-1) Based on Differential Performance Data


Fumigation of Phosphine-Resistant Stored Grain Pests

For grain storage facilities and quarantine operations facing confirmed or suspected phosphine resistance in key pests like Sitophilus oryzae and Rhyzopertha dominica, carbonyl sulfide (COS) offers a scientifically validated alternative. Unlike phosphine, which suffers from >20-fold resistance in some strains, COS maintains a resistance ratio of ~1, ensuring consistent, high-level mortality without the need for dose escalation [1]. This scenario leverages COS's unique mode of action to overcome a critical, well-documented failure point of the industry standard fumigant.

Calibration Standards for Atmospheric GPP Monitoring

High-purity carbonyl sulfide, including isotopically labeled variants (e.g., CO³⁴S, ¹³COS), is essential for calibrating instruments used in global atmospheric monitoring networks that employ the COS tracer technique for estimating gross primary productivity (GPP). The 6x greater signal-to-noise ratio of COS compared to CO₂ for this purpose creates a specialized demand for COS gas standards with rigorously characterized purity and isotopic composition, a requirement that standard CO₂ calibration gases cannot fulfill .

Sulfur-Transfer Reagent in Organometallic Synthesis

In synthetic chemistry laboratories, carbonyl sulfide serves as a preferred sulfur-transfer reagent over carbon disulfide when facile, metal-mediated C=S bond activation is required. The demonstrably weaker C=S bond in COS compared to CS₂ allows for more efficient sulfur abstraction and thiocarbonyl complex formation under milder conditions, streamlining synthetic routes to valuable organosulfur compounds and catalysts [2].

Application
Selection Property
Validation Focus
Phosphine-resistance fumigation studies
Resistance-breaking endpoint profile
Comparative LCt50 against resistant pest strains
Atmospheric GPP tracer calibration
Tracer signal-to-noise advantage
Isotopic purity and concentration verification
Organometallic sulfur-transfer synthesis
C=S bond activation context
Metal-complex reactivity and abstraction efficiency

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